Lactitol
Overview
Description
Lactitol is a sugar alcohol derived from lactose. It is a disaccharide composed of galactose and glucitol. This compound is commonly used as a low-calorie sweetener in various food products and as a laxative in medical applications. It has about 30-40% of the sweetness of sucrose and is known for its stability, making it suitable for baking and other food preparations .
Mechanism of Action
Target of Action
Lactitol, a sugar alcohol synthesized from lactose , primarily targets the gastrointestinal tract . It is used clinically as an osmotic laxative and in the treatment of hepatic encephalopathy in patients with cirrhosis .
Mode of Action
This compound exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine . The osmotic effect generated by this compound draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements . This action helps to alleviate constipation and make bowel movements easier to pass .
Biochemical Pathways
This compound’s action in the body involves several biochemical pathways. As a prebiotic, it can be metabolized by intestinal bacteria into lactic acid and other natural acids . This metabolism leads to an influx of water into the small intestine, promoting a laxative effect in the colon . Additionally, this compound supplementation has been found to modulate pathways associated with metabolic and liver function improvements, such as increased folate biosynthesis, propanoate metabolism, purine metabolism, pentose/glucuronate interconversions, and decreased lipopolysaccharide (LPS) and biofilm, endotoxin biosynthesis .
Pharmacokinetics
This compound is orally administered . Due to its osmotic properties, it remains localized in the gastrointestinal tract environment and demonstrates almost all of its pharmacologic effects within the gut . The oral administration of this compound may reduce the absorption of concomitant medications, suggesting that other oral medications should be administered at least 2 hours before or 2 hours after this compound .
Result of Action
The primary result of this compound’s action is the facilitation of bowel movements by drawing water into the gastrointestinal tract . This leads to an increase in the number of bowel movements and softening of the stool , making it easier to pass. In addition, this compound’s action in the body can lead to a decrease in ammonia production and overall levels, thus helping to decrease the risk of brain dysfunction associated with liver failure .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract. As this compound is poorly absorbed, a majority of ingested this compound reaches the large intestine, where it becomes fermentable to gut microbes and can pull water into the gut by osmosis . This environment facilitates this compound’s laxative effect. Furthermore, this compound’s efficacy and stability can be influenced by factors such as diet, gut microbiota composition, and individual metabolic differences.
Biochemical Analysis
Biochemical Properties
Lactitol is the primary product derived from the hydrogenation of lactose . The main method for this compound production is catalytic hydrogenation from lactose, in which hydrogen reduction occurs at the carbonyl group of the glucose part .
Molecular Mechanism
The molecular mechanism of this compound involves the incorporation of a hydrogen ion into the carbonyl group of lactose .
Preparation Methods
Lactitol is synthesized through the hydrogenation of lactose. The process involves the use of hydrogen gas and a catalyst, typically Raney nickel. The reaction conditions include maintaining a suitable temperature and pressure to facilitate the hydrogenation process. Industrial production methods have evolved to improve efficiency and product quality. For instance, potassium borohydride can be used as a reducing agent to avoid high-temperature and high-pressure conditions .
Chemical Reactions Analysis
Lactitol undergoes various chemical reactions, including:
Hydrogenation: The primary reaction for its synthesis from lactose.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various bacterial enzymes for fermentation. The major products formed from these reactions are this compound itself and the fermentation by-products mentioned above.
Scientific Research Applications
Lactitol has a wide range of applications in scientific research and industry:
Food Industry: Used as a low-calorie sweetener in sugar-free candies, cookies, chocolate, and ice cream.
Medical Applications: Employed as an osmotic laxative to treat chronic idiopathic constipation and hepatic encephalopathy.
Prebiotic: Promotes colon health by serving as a substrate for beneficial bacteria in the gut.
Pharmaceuticals: Used as an excipient in various drug formulations.
Comparison with Similar Compounds
Lactitol is often compared with other sugar alcohols such as sorbitol, mannitol, and xylitol. Here are some key points of comparison:
Sorbitol: Similar in its use as a sweetener and laxative, but this compound is less likely to cause gastrointestinal discomfort.
Mannitol: Used as a diuretic and in medical applications, but less commonly used as a sweetener compared to this compound.
Xylitol: Known for its dental benefits and used in sugar-free gum, but this compound has a lower caloric content and is more stable for baking
This compound’s unique properties, such as its stability and lower caloric content, make it a preferred choice in various applications.
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-JVCRWLNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044247 | |
Record name | Lactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder or colourless solution. Crystalline products occur in anhydrous, monohydrate and dihydrate forms. Nickel is used as a catalyst., Solid | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble in water, Soluble in dimethyl sulfoxide, N,N-dimethylformamide; slightly soluble in ether, In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C, In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably, 667 mg/mL at 25 °C | |
Record name | LACTITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lactitol is an osmotic laxative - it exerts its pharmacologic effect by creating a hyperosmotic environment within the small intestine. The osmotic effect generated by lactitol draws water into the small intestine, which loosens stools and ultimately facilitates bowel movements., Lactitol, an unabsorbed sugar with defined laxative threshold and superior taste properties has been suggested as an alternative to lactulose in the treatment of hepatic encephalopathy. In the present study /investigators/ compared the colonic metabolism of the two sugars using an in vitro fecal incubation system. Both sugars were readily metabolized by fecal bacteria producing volatile fatty acids and the metabolism was inhibited by neomycin. The effect of lactitol and lactulose on terminal ileal and colonic pH was monitored in six normal subjects using a radiotelemetry technique. Both sugars significantly lowered right colonic pH (basal -6.51 +/- 0.48 vs lactitol -5.63 +/- 0.50; lactulose -5.18 +/- 0.82, p less than 0.05). The pH of rest of the colon and terminal ileum was unaffected. Neomycin given concurrently with lactulose abolished acidification of right colon. As lactitol and lactulose have similar effects within the colon, lactitol would appear to have a role in the treatment of hepatic encephalopathy. As neomycin antagonizes the effect of lactulose in the colon, its concurrent use may be less effective in the treatment of hepatic encephalopathy., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks. | |
Record name | Lactitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12942 | |
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Record name | Lactitol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol | |
CAS No. |
585-86-4 | |
Record name | Lactitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=585-86-4 | |
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Record name | Lactitol [INN:BAN:NF] | |
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Record name | Lactitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12942 | |
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Record name | lactitol | |
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Record name | Lactitol | |
Source | EPA DSSTox | |
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Record name | 4-O-β-D-galactopyranosyl-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.698 | |
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Record name | LACTITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2B0WJF7ZY | |
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Record name | Lactitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
146 °C, White, sweet, odorless, crystalline powder. Data for food grade: mp: 752 °C; specific optical rotation: -13.5 to +15.0 deg at 25 °C/D. pH of 10% solution 4.5 to 8.5; 140 g will dissolves in 100 mL water at 25 °C /Lactitol dihydrate/, 95 - 98 °C | |
Record name | Lactitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7970 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lactitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040937 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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